3-(2,2-Dichlorocyclopropyl)propanoic acid
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Overview
Description
3-(2,2-Dichlorocyclopropyl)propanoic acid is an organic compound with the molecular formula C6H8Cl2O2 and a molecular weight of 183.03 g/mol . This compound is characterized by the presence of a dichlorocyclopropyl group attached to a propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichlorocyclopropyl)propanoic acid typically involves the cyclopropanation of a suitable precursor followed by chlorination. One common method includes the reaction of a cyclopropane derivative with chlorine gas under controlled conditions to introduce the dichloro substituents . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichlorocyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichlorocyclopropyl group to a cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce cyclopropyl derivatives .
Scientific Research Applications
3-(2,2-Dichlorocyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2,2-Dichlorocyclopropyl)propanoic acid involves its interaction with specific molecular targets. The dichlorocyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dichlorocyclopropyl)acetic acid
- 3-(2,2-Dichlorocyclopropyl)butanoic acid
- 3-(2,2-Dichlorocyclopropyl)pentanoic acid
Uniqueness
3-(2,2-Dichlorocyclopropyl)propanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its dichlorocyclopropyl group provides unique steric and electronic effects that influence its chemical behavior .
Properties
IUPAC Name |
3-(2,2-dichlorocyclopropyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFCAHAVXIEJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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